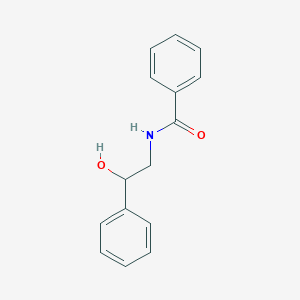

N-(2-hydroxy-2-phenylethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |

InChI Key |

JZUOCQXDQFRPAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |

solubility |

36.2 [ug/mL] |

Origin of Product |

United States |

Contextualization Within the Broader Landscape of Benzamide Derivatives Research

Benzamide (B126) and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. google.comresearchgate.net These structures, characterized by a benzene (B151609) ring attached to an amide functional group, are scaffolds for a wide array of biologically active molecules. google.comresearchgate.net Research has extensively demonstrated that modifications to the benzamide core can lead to compounds with a diverse range of pharmacological properties.

The versatility of the benzamide scaffold has led to the development of derivatives with applications as:

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. researchgate.net

Anticancer agents: Showing potential in inhibiting the growth of tumor cells.

Analgesics: Acting as pain relievers.

Anti-inflammatory compounds: Reducing inflammation in various models.

Cardiovascular agents: Affecting the function of the heart and blood vessels.

The continuous exploration of benzamide derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.

Significance of the 2 Hydroxy 2 Phenylethyl Moiety in Contemporary Organic and Medicinal Chemistry

The 2-hydroxy-2-phenylethyl moiety is a crucial structural feature that imparts specific properties to the N-(2-hydroxy-2-phenylethyl)benzamide molecule. This functional group is found in numerous biologically active compounds and is recognized for its role in molecular interactions.

The importance of this moiety stems from several key aspects:

Chirality: The presence of a stereocenter in the 2-hydroxy-2-phenylethyl group allows for the existence of enantiomers, which can exhibit different biological activities.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Structural Mimicry: The phenylethyl portion can mimic natural signaling molecules like phenethylamine (B48288), allowing these compounds to interact with their corresponding receptors.

The strategic incorporation of the 2-hydroxy-2-phenylethyl moiety is a common approach in drug design to enhance binding affinity and modulate the pharmacological profile of a lead compound.

Overview of Current Academic Research Trajectories for N 2 Hydroxy 2 Phenylethyl Benzamide

Primary Synthetic Routes to this compound

The synthesis of the core structure of this compound can be achieved through several reliable pathways, each with distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

A cornerstone of amide synthesis is the nucleophilic acyl substitution reaction, typically involving the reaction of a nucleophilic amine with an activated carboxylic acid derivative. In the context of this compound, the primary reactants are 2-amino-1-phenylethanol (B123470) and an activated form of benzoic acid, most commonly benzoyl chloride.

This reaction is often performed under Schotten-Baumann conditions, where the acylation is carried out in the presence of a base. A notable example involves reacting phenylethylamine with benzoyl chloride in an aqueous solution containing an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide. google.com This method is advantageous as the product, being insoluble in water, precipitates out of the reaction mixture, simplifying purification. google.com The reaction is typically initiated in an ice bath to control the initial exothermic reaction before proceeding at room temperature. google.com Alternatively, an organic base such as triethylamine (B128534) can be used in a solvent like acetonitrile. chemicalbook.com

Table 1: Nucleophilic Substitution Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Reactants | 2-amino-1-phenylethanol, Benzoyl Chloride | chemicalbook.com, google.com |

| Base | Sodium Hydroxide or Triethylamine | chemicalbook.com, google.com |

| Solvent | Water or Acetonitrile | chemicalbook.com, google.com |

| Key Feature | Formation of a highly stable amide bond. | libretexts.org, youtube.com |

This approach leverages the high reactivity of acid halides, which are among the most reactive carboxylic acid derivatives, ensuring efficient conversion to the desired amide. libretexts.orgyoutube.com

The direct formation of an amide bond from a carboxylic acid and an amine is a more atom-economical approach, but it presents challenges. Amines, being basic, can deprotonate carboxylic acids to form unreactive carboxylate salts. libretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose. The DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is subsequently displaced by the amine nucleophile. libretexts.org Another highly effective system for amide bond formation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This combination is known to facilitate amide coupling with high yields, as demonstrated in the synthesis of related amides from carboxylic acids and amino alcohols like (R)-phenylglycinol. rsc.org

Table 2: Common Coupling Agents for Direct Amidation

| Coupling Agent System | Description | Source |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide activates the carboxylic acid. | libretexts.org |

| EDC·HCl / HOBt | A highly efficient system that minimizes side reactions and promotes high yields. | rsc.org |

Lewis acids are employed in organic synthesis to enhance the electrophilicity of reactants and to control stereoselectivity. While direct Lewis acid-catalyzed amidation for this compound is not extensively documented, the principles are applicable. Lewis acids can activate the carbonyl group of an acylating agent, making it more susceptible to nucleophilic attack by the amine.

In related syntheses, chiral Lewis acids have been used to achieve high enantioselectivity in carbon-carbon bond-forming reactions, such as the Baylis-Hillman reaction. 140.122.64 For instance, a catalyst system involving a chiral ligand and a metal salt can create a specific chiral environment, directing the approach of the nucleophile to one face of the electrophile. 140.122.64 This strategy could theoretically be adapted to the synthesis of chiral this compound derivatives, where the Lewis acid could coordinate to the carbonyl of benzoyl chloride or a similar benzoylating agent, enhancing its reactivity and potentially influencing the stereochemical outcome if a chiral amine or catalyst is used.

Green chemistry principles aim to design chemical processes that are environmentally benign. A key strategy is the reduction or elimination of hazardous organic solvents.

A prime example applicable to the synthesis of this compound is the use of water as a solvent for the nucleophilic acyl substitution reaction. google.com The synthesis of N-(2-phenylethyl)benzamide via the reaction of phenylethylamine and benzoyl chloride in water demonstrates the feasibility of this approach. This method avoids organic solvents, reduces costs, and simplifies the work-up procedure, as the water-insoluble product can be isolated by simple filtration. google.com

Another green approach is the use of solvent-free, multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. mdpi.com While a specific MCR for this compound is not reported, the principle of heating a mixture of reactants without a solvent represents a viable green synthetic route that could be explored. mdpi.com

Derivatization Strategies for this compound and Related Analogues

The presence of both a hydroxyl group and an amide group in this compound provides opportunities for a variety of chemical modifications to create a library of related analogues.

Functional group interconversion (FGI) is a powerful tool for modifying a molecule's structure and properties. scribd.comimperial.ac.uk

Modification of the Hydroxyl Group: The secondary alcohol group in this compound can undergo several transformations.

Esterification: The hydroxyl group can be acylated to form esters. For example, reacting a related N-substituted 2-hydroxybenzamide with ethyl α-halogenated acid esters in the presence of a base like potassium carbonate results in the formation of the corresponding ether-ester derivative. researchgate.net

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding N-(2-oxo-2-phenylethyl)benzamide. chemicalbook.com This transformation can be achieved using a variety of oxidizing agents.

Modification of the Amide Group: The amide linkage is robust, but it can also be transformed.

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgscribd.com This would convert this compound into N-(2-hydroxy-2-phenylethyl)benzylamine.

Hydrolysis: While amides are relatively stable, they can be hydrolyzed back to the constituent carboxylic acid (benzoic acid) and amine (2-amino-1-phenylethanol) under harsh acidic or basic conditions, often requiring heat. youtube.com

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction | Reagents | Product Type | Source |

|---|---|---|---|---|

| Hydroxyl | Esterification | Acyl Halide, Base | Ester | researchgate.net |

| Hydroxyl | Oxidation | Oxidizing Agent | Ketone | chemicalbook.com |

| Amide | Reduction | LiAlH₄ | Secondary Amine | scribd.com, libretexts.org |

| Amide | Hydrolysis | H₃O⁺ / OH⁻, Heat | Carboxylic Acid + Amine | youtube.com |

These synthetic and derivatization strategies highlight the chemical versatility of this compound, making it a valuable scaffold for further chemical exploration.

Chemo- and Regioselective Derivatization Techniques

The chemical structure of this compound features two primary reactive sites: the secondary hydroxyl group and the secondary amide functionality. This bifunctionality necessitates the use of chemo- and regioselective derivatization techniques to modify one group in the presence of the other. The strategic selection of reagents, catalysts, and reaction conditions allows for the targeted transformation at either the oxygen or the nitrogen atom, leading to a diverse array of derivatives.

The inherent nucleophilicity of the nitrogen atom in the amide is generally higher than that of the oxygen atom in the hydroxyl group, which often leads to preferential N-derivatization under neutral or basic conditions. However, this reactivity can be modulated to achieve selective O-derivatization.

Selective O-Acylation and O-Alkylation

Selective acylation of the hydroxyl group in the presence of the amide can be achieved under acidic conditions. In such a medium, the lone pair of electrons on the amide nitrogen is protonated, diminishing its nucleophilicity and thereby favoring the reaction at the hydroxyl group.

Another strategy for achieving regioselective O-alkylation of amides involves the use of specific reagents that favor the formation of an imidate intermediate. For instance, the use of Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄) in the presence of trifluoroacetic acid (TFA) has been shown to be effective for the O-alkylation of various amides. organic-chemistry.org This method proceeds via the formation of a highly reactive imidate, which can then be further transformed. While not specifically documented for this compound, this protocol offers a plausible route for its selective O-alkylation.

A representative table for the selective O-alkylation of amides to imidates is presented below, based on findings for related amide structures.

| Amide Substrate (Analogue) | Reagent | Conditions | Product (Imidate) | Yield (%) |

| Benzamide | Et₃OBF₄, TFA | CH₂Cl₂, rt, 1h | Ethyl benzimidate | 95 |

| N-Methylbenzamide | Et₃OBF₄, TFA | CH₂Cl₂, rt, 1h | Ethyl N-methylbenzimidate | 92 |

| Acetamide | Et₃OBF₄, TFA | CH₂Cl₂, rt, 1h | Ethyl acetimidate | 88 |

This table is representative of the TFA-mediated regioselective O-alkylation of amides and is based on data for analogous compounds. organic-chemistry.org

Selective N-Acylation and N-Alkylation

Given the greater nucleophilicity of the amide nitrogen, N-acylation and N-alkylation are often more straightforward to achieve. Standard acylation methods using acyl chlorides or anhydrides under basic or neutral conditions will typically lead to the N-acylated product.

For N-alkylation, various catalytic systems have been developed that show high selectivity for the amide nitrogen. For example, cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported to be a highly efficient method. nih.gov This reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then condenses with the amide, followed by reduction of the resulting imine. This method has been shown to be effective for a wide range of benzamides and alcohols.

The table below illustrates the scope of cobalt-catalyzed N-alkylation of benzamide with various alcohols, which serves as a model for the potential N-alkylation of this compound.

| Alcohol | Catalyst | Conditions | N-Alkylated Product | Yield (%) |

| Benzyl alcohol | Co-L5@C-800 | Toluene, 130°C, 24h | N-Benzylbenzamide | 85 |

| 4-Methylbenzyl alcohol | Co-L5@C-800 | Toluene, 130°C, 24h | N-(4-Methylbenzyl)benzamide | 82 |

| 1-Butanol | Co-L5@C-800 | Toluene, 140°C, 24h | N-Butylbenzamide | 75 |

This table presents data for the N-alkylation of benzamide, serving as a model for the derivatization of this compound. nih.gov

Selective Silylation

Silylation is a common method for protecting hydroxyl groups. The selective silylation of the hydroxyl group in this compound over the amide nitrogen can be readily achieved. The oxygen atom of the hydroxyl group is more nucleophilic towards silicon electrophiles than the nitrogen of the amide, especially when the amide nitrogen's lone pair is delocalized through resonance with the carbonyl group.

A variety of silylating agents can be employed, with hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst like H-β zeolite being an environmentally friendly option. semanticscholar.orgresearchgate.net This method has been shown to be highly selective for the silylation of alcohols and phenols in the presence of amines and amides. semanticscholar.orgresearchgate.net

The following table demonstrates the selective silylation of alcohols in the presence of other functional groups, highlighting the potential for selective derivatization of this compound.

| Substrate | Silylating Agent | Catalyst | Conditions | Product | Yield (%) |

| Benzyl alcohol | HMDS | H-β zeolite | Solvent-free, 70-80°C | O-Trimethylsilylbenzyl alcohol | 95 |

| 2-Aminoethanol | HMDS | H-β zeolite | Solvent-free, rt | O-Trimethylsilyl-2-aminoethanol | 92 |

| Phenol | HMDS | H-β zeolite | Solvent-free, 70-80°C | O-Trimethylsilylphenol | 96 |

This table illustrates the high selectivity of H-β zeolite-catalyzed silylation for hydroxyl groups in the presence of other functionalities, based on data for analogous compounds. semanticscholar.org

Fluorescence Spectroscopy of this compound

The fluorescence properties of this compound are of significant scientific interest, particularly its exhibition of dual fluorescence and sensitivity to environmental factors. These phenomena are primarily governed by processes occurring in the excited state.

This compound demonstrates a remarkable dual fluorescence phenomenon, a characteristic not previously reported for its specific group of analogues. nih.govplos.org This behavior is highly dependent on the surrounding medium. In aqueous solutions across a wide pH range, the compound typically shows a single fluorescence emission band. nih.govnp-mrd.org However, in water and other polar protic solvents, a distinct dual fluorescence becomes evident. nih.govplos.org Furthermore, at very low pH levels (below 3), the emission spectrum displays a significant broadening, which is interpreted as a noticeable effect of dual fluorescence. nih.govplos.orgnp-mrd.org In solvent mixtures, such as water and propan-2-ol, the dual fluorescence effect becomes more pronounced as the proportion of the protic solvent increases. plos.org

Table 1: Fluorescence Emission Characteristics of this compound in Various Media

| Solvent System | Observed Phenomenon | Reference |

| Aqueous Solution (pH > 3) | Single fluorescence emission band. | nih.govplos.org |

| Aqueous Solution (pH < 3) | Significant broadening and shifting of the emission band, indicative of dual fluorescence. | nih.govplos.orgnp-mrd.org |

| Water and Polar (Protic) Solvents | A distinct dual fluorescence effect is observed. | nih.govplos.org |

| Mixed Solvents (e.g., H₂O/Propan-2-ol) | Increasing content of the protic solvent enhances the dual fluorescence effect. | plos.org |

The emission characteristics of this compound are highly sensitive to changes in both pH and solvent polarity. nih.govnih.gov In aqueous solutions with pH values ranging from 1 to approximately 6, a fluorescence emission band is present. nih.govplos.org When the pH is increased above 6, a single, more intense fluorescence band emerges with its maximum shifted to about 411 nm. nih.govplos.org This shift is attributed to the prevalence of the ionized form of the molecule at higher pH levels. nih.govplos.org

Time-resolved fluorescence spectroscopy reveals further details about the influence of pH. The fluorescence lifetime is composed of two components: a long-lived component of approximately 3 ns that slightly decreases with increasing pH, and a short-lived component that shows significant pH-dependent variability. nih.govplos.org At low pH, the short-lived component is about 0.1 ns, increasing to approximately 0.9 ns at high pH, with a notable change occurring in the pH 8–10 range. nih.govplos.org Consequently, the mean fluorescence lifetime increases from about 1.5 ns to 2.7 ns as the pH rises. plos.org

Table 2: Effect of pH on the Fluorescence of this compound in Aqueous Solution

| pH Range | Emission Maximum (λem) | Fluorescence Lifetime (τ) | Key Observations | Reference |

| pH < 3 | Broadened band | Short-lived component: ~0.1 ns | Significant broadening and shifting of the band. | nih.govplos.org |

| pH 1 to ~6 | ~386 nm | - | Effect is clearly present. | nih.govplos.org |

| pH > 6 | ~411 nm | - | Single, intense fluorescence band. | nih.govplos.org |

| Low to High pH | - | Mean lifetime increases from ~1.5 ns to ~2.7 ns. | Short-lived component increases from ~0.1 ns to ~0.9 ns. | plos.org |

The observed dual fluorescence and environmental sensitivity are primarily explained by the mechanism of Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This process involves the transfer of a proton from the hydroxyl group (proton donor) to the nearby carbonyl group (proton acceptor) within the molecule upon photoexcitation. nih.govnih.gov This rapid tautomerization from the enol form to a keto form in the excited state results in a large Stokes shift, which is the difference between the absorption and emission maxima. nih.govfrontiersin.orgnih.gov

The ESIPT process in this compound is facilitated by the coexistence of its ionized and non-ionized forms in solution. nih.govplos.org The presence of an intramolecular hydrogen bond is crucial for the ESIPT reaction to occur. nih.govmdpi.com Theoretical calculations, including Time-Dependent Density Functional Theory (TD-DFT), confirm the association between the observed fluorescence phenomena and the ESIPT mechanism. nih.govnih.gov In strongly acidic conditions, after the protonation of the imidazole (B134444) nitrogen, the molecule can act as a photoacid, leading to complex emission behavior. rsc.org

The spectroscopic properties of this compound are also influenced by its conformational dynamics. nih.gov For the ESIPT process to occur efficiently, a specific molecular conformation is required that places the hydroxyl group in proximity to the carbonyl system, thereby facilitating the proton transfer. nih.gov The equilibrium between different conformers, such as syn- and anti-enols, can be dependent on the solvent, affecting the proportion of molecules that can undergo ESIPT. nih.gov The rotation around single bonds can lead to different isomers, and steric hindrance can be strategically used in related molecules to control the emission pathways, for instance, by making certain conformations unviable to suppress normal emission and favor the ESIPT-driven tautomer emission. rsc.org

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization

While fluorescence spectroscopy provides deep insights into the excited-state dynamics, other high-resolution techniques are essential for a complete structural picture of the molecule in its ground state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR would provide critical information for confirming the molecular structure, analyzing stereochemistry, and studying conformational preferences in solution.

While specific, detailed NMR data for this compound is not available in the cited search results, the technique would be used to:

Confirm Connectivity: By analyzing chemical shifts, coupling constants, and integration in the ¹H NMR spectrum, the connectivity of atoms can be verified. For instance, aromatic protons of the benzamide and phenyl groups would appear in distinct regions, as would the protons of the ethyl linker and the hydroxyl and amide groups.

Elucidate Stereochemistry: The chiral center at the carbon bearing the hydroxyl group means the molecule can exist as different stereoisomers. NMR, particularly with chiral shift reagents or by analyzing diastereotopic protons, can be used to determine the relative and absolute stereochemistry.

Analyze Conformation: Variable-temperature NMR studies could provide information on rotational barriers and the populations of different conformers in solution, which, as noted earlier, have a significant impact on the molecule's photophysical properties.

For comparison, the ¹H NMR spectrum of the parent compound, benzamide, in DMSO-d₆ shows aromatic protons between 7.47 and 7.93 ppm and amide protons around 8.05 and 7.46 ppm. chemicalbook.com The specific shifts for this compound would be influenced by the substituent groups.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Key vibrational modes anticipated in the IR spectrum of this compound include:

O-H and N-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹, which can be attributed to the overlapping stretching vibrations of the hydroxyl (-OH) group and the amide N-H group. The broadness of this peak is typically due to hydrogen bonding.

Aromatic C-H Stretching: Sharp absorption bands are predicted to appear just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range), corresponding to the C-H stretching vibrations within the two phenyl rings.

Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the ethylenic bridge (-CH2-CH-) are expected to be observed just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).

Amide I Band (C=O Stretching): A strong, sharp absorption band, characteristic of the amide I band, is anticipated in the region of 1660-1630 cm⁻¹. This band is primarily due to the C=O stretching vibration of the benzamide group.

Amide II Band (N-H Bending and C-N Stretching): Another characteristic amide band, the Amide II band, is expected to appear in the 1550-1510 cm⁻¹ region. This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Aromatic C=C Stretching: Medium to weak absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol is expected to produce a moderate to strong absorption band in the 1100-1000 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations of the substituted benzene (B151609) rings would give rise to strong absorption bands in the 900-675 cm⁻¹ region, the exact position of which can provide information about the substitution pattern of the rings.

An interactive data table summarizing the expected characteristic IR absorption bands for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | ~3400-3300 | Broad, Medium-Strong |

| N-H Stretch | Secondary Amide (-NH) | ~3350-3250 | Medium |

| Aromatic C-H Stretch | Phenyl Rings | ~3100-3000 | Sharp, Weak-Medium |

| Aliphatic C-H Stretch | Ethyl Bridge (-CH2-CH-) | ~2960-2850 | Medium |

| Amide I (C=O Stretch) | Benzamide | ~1660-1630 | Strong, Sharp |

| Amide II (N-H Bend) | Benzamide | ~1550-1510 | Medium-Strong |

| Aromatic C=C Stretch | Phenyl Rings | ~1600-1450 | Medium-Weak |

| C-O Stretch | Secondary Alcohol | ~1100-1000 | Medium-Strong |

| Aromatic C-H o.o.p. Bend | Phenyl Rings | ~900-675 | Strong |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. For this compound (molar mass: 241.29 g/mol ), the electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 241.

The fragmentation of this compound is anticipated to proceed through several characteristic pathways, primarily involving cleavages at the bonds adjacent to the functional groups. A key fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.gov In the case of this compound, this would lead to the formation of the highly stable benzoyl cation.

Another significant fragmentation route for molecules containing a hydroxyl group is the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage). libretexts.org Dehydration, the loss of a water molecule, is also a common fragmentation pathway for alcohols. libretexts.org

Based on these principles and analysis of related structures, the following fragmentation pathways can be proposed for this compound:

Formation of the Benzoyl Cation: Cleavage of the N-CO bond is expected to be a dominant fragmentation pathway, resulting in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This ion is particularly stable due to resonance.

Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Cleavage adjacent to the Hydroxyl Group: Alpha-cleavage at the C-C bond between the carbon bearing the hydroxyl group and the adjacent methylene (B1212753) group would lead to the formation of a resonance-stabilized ion.

Loss of Water: Dehydration of the molecular ion would result in a fragment at m/z 223 ([M-H₂O]⁺).

An interactive data table summarizing the predicted major fragments in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway |

| 241 | Molecular Ion | [C₁₅H₁₅NO₂]⁺ | - |

| 223 | [M - H₂O]⁺ | [C₁₅H₁₃NO]⁺ | Loss of water from the hydroxyl group |

| 120 | [C₈H₁₀N]⁺ | [C₆H₅CH(OH)CH₂NH]⁺ | Cleavage of the benzoyl group |

| 105 | Benzoyl Cation | [C₆H₅CO]⁺ | Cleavage of the N-CO amide bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. bohrium.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. bohrium.com For studying excited-state properties, such as electronic absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the standard extension. iaea.org Calculations for benzamide (B126) derivatives are often performed using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govnih.gov For benzamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed across the benzamide core. malayajournal.org The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. malayajournal.org

Theoretical studies on related benzamide compounds provide insight into typical FMO energy values.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide | DFT/B3LYP | - | - | 5.521 | researchgate.net |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime | B3LYP/6-311++G(d,p) | -6.269 | -2.509 | 3.760 | malayajournal.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.267 | -0.181 | 0.086 | nih.gov |

TD-DFT calculations are instrumental in predicting the electronic absorption spectra (UV-Vis) of molecules like N-(2-hydroxy-2-phenylethyl)benzamide. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding vertical excitation energies and oscillator strengths. The transitions are typically characterized as π→π* or n→π*, involving the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. researchgate.net

For instance, in a study on a related benzamide derivative, the π→π* transition was identified as the primary electronic event, where the ring's C=C bonds act as the electron acceptor and heteroatoms like oxygen and nitrogen serve as electron donors. researchgate.net

Furthermore, computational studies on the closely related isomer, 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL3), have investigated its fluorescence properties. This compound was shown to exhibit dual fluorescence in polar protic solvents, a phenomenon attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process. iaea.org TD-DFT calculations supported the hypothesis that this dual emission arises from different molecular forms in the excited state. iaea.org

Table 2: Calculated Dipole Moments for a Related N-Heterocyclic Compound (8-Hydroxyquinoline)

| Phase/Model | Method | Dipole Moment (Debye) | Source |

|---|---|---|---|

| Gas Phase | B3LYP/6-31G(d) | 2.508 | researchgate.net |

| PCM (Water) | B3LYP/6-31G(d) | 3.238 | researchgate.net |

| SMD (Water) | B3LYP/6-31G(d) | 3.250 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen and nitrogen. malayajournal.orgresearchgate.net

Blue regions represent positive electrostatic potential, are electron-poor, and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms. nih.govresearchgate.net

Green regions denote neutral or near-zero potential.

For benzamide derivatives, MEP analysis typically shows negative potential (red/yellow) localized around the carbonyl oxygen and hydroxyl oxygen atoms, identifying them as sites for hydrogen bonding and electrophilic interactions. malayajournal.orgresearchgate.net The positive potential (blue) is often located on the amide and hydroxyl hydrogens. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The theory is based on the principle that the most significant contributions to the interaction energy during a chemical reaction come from these frontier orbitals. libretexts.orgwikipedia.org By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, one can predict its behavior as an electron donor (nucleophile) or electron acceptor (electrophile). The shape and symmetry of these orbitals are crucial for understanding reaction mechanisms, such as in pericyclic reactions. youtube.com The analysis of FMOs helps predict the most reactive sites within the molecule for various types of reactions. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classic Lewis structure representation. wisc.edu This method is highly effective for studying intramolecular interactions, charge transfer, and electron delocalization (resonance effects). researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-N-(2-phenylethyl)benzamide |

| N-[2-(hydroxymethyl)phenyl]benzamide |

| N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |

| 8-Hydroxyquinoline |

Molecular Modeling and Advanced Simulation Techniques

Molecular modeling and advanced simulation techniques provide a powerful framework for understanding the three-dimensional structure, flexibility, and interaction potential of this compound at an atomic level. These computational methods allow for the exploration of molecular properties that are often difficult to observe through experimental means alone.

Conformational Space Exploration and Energy Landscape Mapping

The flexibility of this compound is primarily due to the presence of several rotatable bonds. The exploration of its conformational space is essential to identify the most stable, low-energy arrangements the molecule can adopt. This process involves systematically rotating the bonds and calculating the potential energy of each resulting conformation. The collection of these conformations and their corresponding energies creates an energy landscape. rsc.org

The energy landscape is characterized by various energy minima, corresponding to stable or metastable conformers, separated by energy barriers. nih.gov The global minimum represents the most stable conformation of the molecule. Understanding this landscape is critical, as the specific conformation of the molecule can significantly influence its ability to bind to a biological target.

Table 1: Illustrative Conformational Analysis of this compound Note: This data is illustrative to demonstrate the concept. Actual values would be derived from specific computational chemistry software.

| Dihedral Angle 1 (O-C-C-N) | Dihedral Angle 2 (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 180° (anti) | 180° (trans) | 0.00 | 65% |

| 60° (gauche) | 180° (trans) | 1.20 | 20% |

| 180° (anti) | 0° (cis) | 3.50 | 5% |

| -60° (gauche) | 180° (trans) | 1.20 | 10% |

Ligand-Protein Docking Studies to Predict Binding Modes

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. This method involves placing the ligand (this compound) into the binding site of a receptor and evaluating the goodness of fit using a scoring function. The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

The functional groups of this compound are key to its binding potential. The hydroxyl (-OH) and amide (-NH-C=O) groups can act as both hydrogen bond donors and acceptors. The two phenyl rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Docking studies can reveal a set of possible binding poses, ranked by their predicted binding energy. Analysis of the top-ranked poses provides detailed information about the specific interactions, such as which amino acids are involved and the distances of hydrogen bonds or other non-covalent contacts. This information is invaluable for understanding the molecule's mechanism of action and for designing more potent derivatives.

Table 2: Hypothetical Docking Results for this compound with a Target Protein Note: This data is hypothetical. Target protein and scores are for illustrative purposes.

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | Tyr84, Ser122 | Hydrogen Bond with -OH group |

| 1 | Asp121 | Hydrogen Bond with -NH group | |

| 1 | Phe290 | π-π Stacking with phenyl ring | |

| 2 | -7.9 | Gln78 | Hydrogen Bond with C=O group |

| 2 | Leu287, Val103 | Hydrophobic interaction | |

| 3 | -7.5 | Trp310 | π-π Stacking with benzamide ring |

Analysis of Dynamic Properties and Allosteric Modulation in Biological Systems

While docking provides a static picture of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, revealing how the ligand and protein move and flex in a simulated physiological environment.

These simulations can assess the stability of the binding poses predicted by docking. A stable pose will see the ligand remain in the binding pocket with minimal deviation throughout the simulation. Furthermore, MD can uncover subtle changes in the protein's conformation upon ligand binding. If these changes occur at a site distant from the binding pocket and affect the protein's function, this is known as allosteric modulation.

By analyzing the trajectory of an MD simulation, researchers can identify correlated motions between different parts of the protein and see how the presence of this compound might influence these dynamics. This can reveal pathways of communication within the protein that are either activated or inhibited by the ligand, providing a deeper understanding of its regulatory effect. researchgate.net

Reactivity Descriptors and Conceptual DFT (e.g., Fukui Functions)

Conceptual Density Functional Theory (CDFT) is a branch of theoretical chemistry that uses derivatives of the electron density to define chemical concepts and predict reactivity. nih.govpku.edu.cn These "reactivity descriptors" quantify a molecule's response to a change in its number of electrons, indicating the most likely sites for chemical reactions.

The Fukui function, f(r), is a key local reactivity descriptor. It identifies the regions in a molecule that are most susceptible to nucleophilic attack (where an electron is accepted) or electrophilic attack (where an electron is donated). researchgate.net

f+(r) : The Fukui function for nucleophilic attack, indicating where an added electron is most likely to reside.

f-(r) : The Fukui function for electrophilic attack, highlighting where an electron is most easily removed.

f0(r) : The Fukui function for radical attack.

For this compound, CDFT calculations can pinpoint specific atoms that are most reactive. For instance, the oxygen atom of the hydroxyl group and the oxygen of the amide carbonyl are expected to be primary sites for electrophilic attack (high f- values) due to their high electronegativity and lone pairs of electrons. Conversely, the nitrogen atom and potentially certain carbon atoms in the aromatic rings could be susceptible to nucleophilic attack. researchgate.net The dual descriptor, another powerful tool, can more precisely distinguish between nucleophilic and electrophilic sites within the molecule. researchgate.net

Table 3: Illustrative Conceptual DFT Reactivity Indices for Key Atoms in this compound Note: This data is illustrative. Actual values are obtained from quantum chemical calculations.

| Atom | Fukui Function (f+) (Nucleophilic Attack) | Fukui Function (f-) (Electrophilic Attack) | Dual Descriptor (Δf) | Predicted Reactivity |

|---|---|---|---|---|

| Carbonyl Oxygen (O) | 0.021 | 0.185 | -0.164 | Site for electrophilic attack |

| Hydroxyl Oxygen (O) | 0.035 | 0.198 | -0.163 | Site for electrophilic attack |

| Amide Nitrogen (N) | 0.120 | 0.045 | +0.075 | Site for nucleophilic attack |

| Hydroxyl Hydrogen (H) | 0.155 | 0.010 | +0.145 | Site for nucleophilic attack (deprotonation) |

An Inquiry into the Biological Activity and Interactive Mechanisms of N 2 Hydroxy 2 Phenylethyl Benzamide

The benzamide (B126) derivative, N-(2-hydroxy-2-phenylethyl)benzamide, has been the subject of scientific investigation to elucidate its interactions with various biological targets. This exploration delves into the molecular recognition processes, enzymatic inhibition, and receptor interactions of this compound, providing a detailed analysis of its biological activity.

Structure Activity Relationship Sar Elucidation for N 2 Hydroxy 2 Phenylethyl Benzamide Analogues

Systematic Structural Modifications and Their Correlated Effects on Biological Activity

The biological activity of N-(2-hydroxy-2-phenylethyl)benzamide analogues can be significantly altered by systematic modifications to its three main components: the benzoyl ring, the phenylethyl moiety, and the amide linker. Research into related structures, such as N-benzoyl-2-hydroxybenzamides and N-benzyl phenethylamines, provides valuable insights into the potential effects of these modifications.

Modifications of the Benzoyl Moiety: Substitutions on the benzoyl ring can dramatically influence activity. For instance, in a series of N-benzoyl-2-hydroxybenzamides tested for anti-malarial activity, the introduction of various substituents on the benzoyl ring led to a wide range of potencies. nih.gov It was observed that the nature and position of the substituent are critical. For example, specific substitutions can enhance the interaction with the biological target, leading to increased efficacy.

Modifications of the Phenylethyl Moiety: Alterations to the phenylethyl portion of the molecule, including the phenyl ring and the hydroxyl group, are crucial for activity. In studies of N-benzyl phenethylamines, which share the phenethylamine (B48288) scaffold, substitutions on the phenyl ring have shown to modulate agonist activity at serotonin (B10506) receptors. nih.gov Increasing the size of a substituent at the 4-position of the phenyl ring, for example from a methyl to a propyl group, was found to decrease functional activity. nih.gov The hydroxyl group on the ethyl chain is also a key feature, likely participating in hydrogen bonding with the target receptor. Its removal or modification would be expected to have a significant impact on biological activity.

The following table summarizes the effects of systematic modifications on the biological activity of related benzamide (B126) and phenethylamine analogues.

| Compound Series | Modification | Observed Effect on Biological Activity | Reference |

| N-benzoyl-2-hydroxybenzamides | Substitution on the benzoyl ring | Resulted in varying anti-leishmanial and anti-malarial activities, with compound 1r showing activity 21-fold superior to chloroquine (B1663885) against P. falciparum. | nih.gov |

| N-benzyl phenethylamines | Increasing size of 4-substituent on the phenethylamine phenyl ring (e.g., methyl to propyl) | Decrease in functional activity at 5-HT2A receptors. | nih.gov |

| N-benzyl phenethylamines | N-(2-hydroxybenzyl) substitution | Generally showed the highest activity at the 5-HT2A receptor with good selectivity. | nih.gov |

| 2-Phenoxybenzamides | Shifting N-Boc piperazinyl substituent from ortho to para position | The para-substituted analogue showed the highest activity and selectivity against P. falciparum. | mdpi.com |

| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with 4-phenoxy or 4-acetamidophenoxy | Distinctly decreased the antiplasmodial activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational approach to formalize the connection between the chemical structure of a compound and its biological activity. nih.gov These models translate molecular structures into numerical descriptors and use statistical methods to build predictive equations. For analogues of this compound, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. frontiersin.org

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical properties. nih.gov

Model Development: Statistical methods are used to create a mathematical model that correlates the descriptors with biological activity. Multiple Linear Regression (MLR) is a common linear method, while more complex, non-linear relationships can be modeled using techniques like Support Vector Machines (SVM) or neural networks. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and external validation with a test set of compounds not used in model generation. frontiersin.orgnih.gov

Commonly used QSAR methodologies include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with their 3D steric and electrostatic fields. frontiersin.org The molecules are aligned, and the interaction fields with a probe atom are calculated on a grid surrounding them.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often resulting in more intuitive and interpretable models. frontiersin.org

The table below outlines various QSAR models developed for different classes of compounds, illustrating the methodologies and their predictive performance.

| Compound Class | QSAR Method | Key Findings / Model Performance | Reference |

| Janus Kinase 2 (JAK2) Inhibitors | Decision Tree (DT), Support Vector Machine (SVM), Deep Neural Network (DNN), Random Forest (RF) | RF models showed excellent predictive performance (R² > 0.82) after 10-fold cross-validation. | nih.gov |

| Matrix Metalloproteinase (MMP) Inhibitors | Multiple Linear Regression (MLR), Bayesian-Regularized Neural Network (BRANN) with Genetic Algorithm (GA) for feature selection | Nonlinear models (BRANN) showed superior performance (Q² > 0.7) and provided useful information about ligand specificity. | nih.gov |

| 2-(aryloxyacetyl)cyclohexane-1,3-diones | CoMFA and CoMSIA | The best CoMFA model had a cross-validated correlation coefficient (Q²) of 0.872 and a conventional R² of 0.999. | frontiersin.org |

| Thiazol-2-ylidene-benzamides | QSAR | A model was developed to predict anti-HIV activity. | researchgate.net |

Application of Machine Learning and Neural Networks in SAR Analysis

The integration of machine learning and artificial neural networks into SAR analysis has significantly advanced the field of predictive toxicology and drug design. nih.gov These sophisticated computational methods can capture complex, non-linear relationships between chemical structures and biological activities that may be missed by traditional QSAR methods. nih.gov

Machine Learning in QSAR: Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are increasingly used to build robust QSAR models. nih.gov

Random Forest (RF): This is an ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is known for its high accuracy and ability to handle large numbers of descriptors without significant overfitting. nih.gov

Support Vector Machines (SVM): SVMs are powerful for both classification and regression tasks. They work by finding the optimal hyperplane that separates data points of different classes or best fits the data in a high-dimensional space.

Neural Networks in QSAR: Artificial Neural Networks (ANNs), and particularly Deep Neural Networks (DNNs), are computational models inspired by the structure and function of biological neural networks. nih.gov

Bayesian-Regularized Neural Networks (BRANN): This approach combines Bayesian methods with neural networks to prevent overfitting and provide a probabilistic output, which can be useful for assessing model uncertainty. Studies on matrix metalloproteinase inhibitors have shown that BRANN models can yield high-quality, predictive QSARs. nih.gov

Deep Neural Networks (DNN): DNNs consist of multiple layers of interconnected nodes, allowing them to learn intricate patterns from the data. They have been successfully applied to model the bioactivity of large and diverse sets of chemical compounds, such as JAK2 inhibitors. nih.gov

The application of these advanced computational tools allows for the creation of highly predictive models that can screen virtual libraries of this compound analogues, identifying promising candidates for synthesis and biological testing. nih.govnih.gov

Pharmacophore Modeling and Principles for Rational Design

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process of developing a pharmacophore model for analogues of this compound would involve:

Feature Identification: Identifying the key functional groups in the core structure that can act as pharmacophoric features. For this compound, these would include the hydroxyl group (hydrogen bond donor/acceptor), the amide group (donor and acceptor), and the two phenyl rings (hydrophobic/aromatic regions).

Model Generation: Pharmacophore models can be generated in two primary ways:

Ligand-Based: This approach uses a set of active molecules, aligning them and extracting the common features responsible for their activity. researchgate.net

Structure-Based: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, a pharmacophore model can be derived from the key interaction points within the binding site. nih.gov

Model Validation and Refinement: The generated model is tested for its ability to distinguish active from inactive compounds. A good pharmacophore model will have high enrichment, meaning it preferentially identifies active molecules from a large database. nih.gov

Once a validated pharmacophore model is established, it serves as a 3D query for virtual screening of chemical databases to find novel scaffolds that match the pharmacophoric features. It also provides a blueprint for the de novo design or modification of existing this compound analogues to better fit the model, thereby enhancing their biological activity. For example, a five-point pharmacophore model (AADRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) was successfully used to develop a 3D-QSAR model for N-hydroxyphenyl acrylamides. researchgate.net This demonstrates how pharmacophore hypotheses can be translated into predictive quantitative models for guiding drug design. researchgate.net

Future Directions and Emerging Research Avenues for N 2 Hydroxy 2 Phenylethyl Benzamide

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing N-(2-hydroxy-2-phenylethyl)benzamide and related compounds is geared towards greener, more efficient, and atom-economical methods. Traditional amide synthesis often involves stoichiometric activating agents and generates significant waste. Modern approaches seek to overcome these limitations.

Key emerging strategies include:

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, faster reactions, and easier scalability. u-szeged.hu For N-acylation reactions, flow chemistry can utilize safer reagents and catalysts, such as using acetonitrile as an acetylating agent over alumina. u-szeged.hu Plasma flow chemistry has also been demonstrated for the direct N-acylation of amines by esters, offering a novel activation method. rsc.org

Catalytic Dehydrogenative Coupling: This atom-economic approach forms the amide bond directly from carboxylic acids and amines, with the only byproduct being hydrogen gas. acs.org Ruthenium-based catalysts have shown promise in the dehydrogenative synthesis of amides from alcohols and amines at near-ambient temperatures. acs.org This method avoids the need for pre-activating the carboxylic acid, thus reducing waste.

Visible-Light Photoredox Catalysis: This strategy provides a sustainable platform for activating organic molecules under mild conditions. nih.gov It enables the synthesis of amides from readily available feedstocks like alcohols and amines through radical-based pathways, offering an alternative to traditional condensation reactions. nih.gov

Biocatalysis: The use of enzymes as catalysts for amide bond formation is a growing area of interest due to their high selectivity and mild reaction conditions. This approach aligns with the principles of green chemistry by reducing the reliance on harsh reagents and solvents.

These innovative methodologies promise to make the synthesis of this compound more sustainable and cost-effective, facilitating further research and development.

Advanced Spectroscopic Probes for Real-time Chemical and Biological Analysis

To fully understand the synthesis and biological activity of this compound, researchers are developing advanced analytical tools for real-time monitoring.

Emerging avenues in this area include:

In-situ Reaction Monitoring: Techniques like ReactIR™ (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time tracking of reaction components, including transient intermediates. mt.comazooptics.comresearchgate.net This provides a deeper understanding of reaction kinetics and mechanisms, enabling process optimization. mt.com For instance, ultrafast 2D NMR on benchtop spectrometers can now monitor complex reactions in real-time, providing structural confirmation of compounds as the reaction progresses. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active site of specific enzymes. This technique is crucial for identifying and characterizing the protein targets of a compound in complex biological systems. The development of a specific ABPP probe for this compound would enable the direct identification of its molecular targets in cells and tissues. nih.gov

Fluorescent Probes: Designing fluorescent analogues of this compound can help visualize its distribution and localization within cells and organisms. These probes are invaluable for studying the compound's interaction with biological targets and understanding its mechanism of action at a subcellular level. tenovapharma.comnih.gov

The data below illustrates reaction monitoring capabilities that could be applied to the synthesis of this compound.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| FTIR (ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Monitoring the formation of the reactive acid chloride intermediate and its subsequent conversion to the amide. mt.com |

| Flow NMR | Quantitative analysis of all reaction species, including isomers. researchgate.net | Elucidating complex reaction mechanisms and identifying rate-determining steps. researchgate.net |

| Raman Spectroscopy | Molecule-specific vibrational spectra, effective for low-concentration analytes. azooptics.com | In-line monitoring in continuous manufacturing to ensure consistent product quality and yield. azooptics.com |

| Ultrafast 2D NMR | Real-time structural confirmation and kinetic parameters. researchgate.net | Following complex reaction pathways and identifying unexpected byproducts under process conditions. researchgate.net |

Refinement of Computational Models for Enhanced Predictive Accuracy in Chemical Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound, refining computational models will enable more accurate predictions of its properties and interactions, guiding the design of superior analogues.

Future research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional properties of molecules with their biological activity. ebi.ac.uk By building and validating robust QSAR models for a series of this compound analogues, researchers can predict the potency of novel compounds before their synthesis, saving time and resources. ebi.ac.uk

Molecular Docking and Dynamics: These techniques simulate the interaction of a ligand with its protein target. Advanced docking studies can predict the binding mode of this compound to potential target enzymes, such as N-acylethanolamine acid amidase (NAAA), revealing key interactions that can be optimized. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT can be used to study its conformational preferences, hydrogen bonding capabilities, and the energetics of its interactions with biological targets, providing insights that can guide rational design. researchgate.net

Discovery and Characterization of Novel Biological Targets and Their Mechanisms of Action

While this compound belongs to the broader class of N-acylethanolamines (NAEs), its specific biological targets and mechanisms of action are not fully elucidated. NAEs are a class of lipid mediators with diverse biological functions, including roles in inflammation, pain, and energy balance. mdpi.comnih.govnih.gov

Key research avenues include:

Exploring the Endocannabinoid System: Many NAEs, like anandamide, are key players in the endocannabinoid system, interacting with cannabinoid receptors (CB1 and CB2) and metabolic enzymes like fatty acid amide hydrolase (FAAH) and NAAA. nih.govwikipedia.orgguidetopharmacology.org Future studies should investigate whether this compound interacts with these established targets.

Investigating PPARs and other Nuclear Receptors: Some NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), exert their effects by activating peroxisome proliferator-activated receptors (PPARs). mdpi.comguidetopharmacology.org Research is needed to determine if this compound can modulate the activity of PPARα or other nuclear receptors.

Identifying Novel Targets: The compound may have unique biological targets outside of the known NAE signaling pathways. Unbiased screening approaches, such as chemical proteomics using activity-based probes, could reveal novel interacting proteins and signaling pathways, opening up new therapeutic possibilities.

The table below summarizes key enzymes in NAE metabolism that represent potential targets for this compound.

| Enzyme | Function | Potential Interaction with this compound |

| N-Acyltransferase (NAT) | Catalyzes the first step in NAE biosynthesis, forming N-acylphosphatidylethanolamine (NAPE). nih.govnih.gov | Inhibition or modulation could alter the endogenous levels of NAEs. |

| NAPE-hydrolyzing Phospholipase D (NAPE-PLD) | Releases NAEs from NAPE in the primary biosynthetic pathway. mdpi.comnih.gov | Inhibition could be a strategy to reduce the levels of specific NAEs. |

| Fatty Acid Amide Hydrolase (FAAH) | The primary enzyme for the degradation of anandamide and other NAEs. wikipedia.org | Inhibition would increase the levels of endocannabinoids, potentially leading to analgesic effects. |

| N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) | A lysosomal enzyme that degrades NAEs, particularly saturated and monounsaturated ones like PEA. nih.govnih.govguidetopharmacology.org | Inhibition is a therapeutic strategy to enhance the anti-inflammatory effects of PEA. nih.govguidetopharmacology.org |

Rational Design and Synthesis of Next-Generation Analogues with Tuned Biological Profiles

Building on a deeper understanding of its structure-activity relationships (SAR), the rational design of next-generation analogues of this compound aims to optimize its therapeutic properties.

Future directions in this area involve:

Systematic SAR Studies: By systematically modifying different parts of the this compound scaffold—such as the benzamide (B126) ring, the phenylethyl group, and the hydroxyl group—researchers can identify which structural features are critical for activity and selectivity. mdpi.comacs.orgresearchgate.net

Improving Potency and Selectivity: Insights from SAR and computational modeling can guide the synthesis of new analogues with enhanced potency for their biological target(s) and greater selectivity over off-targets, which can lead to a better safety profile. nih.govacs.org

Optimizing Physicochemical Properties: Analogues can be designed to have improved physicochemical properties, such as solubility and membrane permeability, which are crucial for drug development.

The following table presents hypothetical modifications to the this compound structure and their potential impact, based on general principles of medicinal chemistry and SAR studies of related benzamides. mdpi.comacs.org

| Structural Modification | Rationale | Desired Outcome |

| Substitution on the Benzamide Phenyl Ring | Modulate electronic properties and steric interactions with the target. acs.org | Increased binding affinity and selectivity. |

| Substitution on the Phenylethyl Phenyl Ring | Explore additional binding pockets and alter lipophilicity. mdpi.com | Enhanced potency and improved pharmacokinetic properties. |

| Modification of the Hydroxyl Group | Alter hydrogen bonding capacity and metabolic stability. | Increased target residence time and oral bioavailability. |

| Alteration of the Ethyl Linker | Change the conformational flexibility of the molecule. | Optimized orientation within the target's active site. |

Through these focused research avenues, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for the development of novel therapeutics.

Q & A

Basic: What are efficient synthetic routes for N-(2-hydroxy-2-phenylethyl)benzamide?

Methodological Answer:

The compound can be synthesized via amidation reactions under reflux conditions. A common approach involves reacting benzoyl chloride derivatives with 2-amino-1-phenylethanol in pyridine, which acts as both a solvent and a catalyst to neutralize HCl byproducts . For example, Scheme 1 in demonstrates the synthesis of analogous N-benzoyl-2-hydroxybenzamides using pyridine at reflux for 4 hours. Advanced derivatization may include hydrogenation (e.g., Pd/C under H₂ in methanol) or functional group protection (e.g., TIPSCl for hydroxyl groups) .

Basic: How to characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (~δ 5–6 ppm, broad singlet) and amide NH (~δ 8–9 ppm). The aromatic protons from the benzamide and phenyl groups appear as multiplets in δ 7–8 ppm .

- ESI-MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ or H₂O) confirm the molecular weight and functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Mobile phases often combine acetonitrile and water (0.1% TFA) for optimal resolution .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., anti-inflammatory vs. no activity) may arise from assay conditions, stereochemical variations, or impurities. To address this:

- Reproduce assays : Use standardized protocols (e.g., LPS-induced inflammation models) and validate compound purity via HPLC and NMR .

- Structure-Activity Relationship (SAR) : Modify the hydroxyethyl or benzamide moieties and compare IC₅₀ values. For example, highlights that N-alkylation significantly impacts toxicity and efficacy .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA) to distinguish experimental noise from true activity differences .

Advanced: What crystallographic techniques determine the 3D structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation in methanol/water mixtures.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Structure refinement : Software suites like WinGX or ORTEP-3 model hydrogen bonding (e.g., OH⋯O=C interactions) and torsional angles. provides an example of piperazine-benzamide structure refinement with R-factor < 0.05 .

Advanced: How to design derivatives of this compound for improved bioactivity?

Methodological Answer:

- Pharmacophore modification : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) to the benzamide ring to enhance receptor binding, as seen in for agrochemical applications .

- Hybrid molecules : Link the hydroxyethyl group to heterocycles (e.g., benzimidazoles) via hydrazide bridges, as shown in for anti-inflammatory activity .

- In-silico tools : Use QSPR models (e.g., CC-DPS) to predict solubility and logP values, or molecular docking (AutoDock Vina) to optimize binding to target proteins .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25 in ) .

- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .

- Waste disposal : Collect organic waste separately and incinerate via certified facilities to prevent environmental contamination .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

Recrystallize from methanol or ethanol/water mixtures (80:20 v/v) at 60–80°C. Cooling to 4°C overnight yields high-purity crystals. successfully used methanol for recrystallizing a benzamide-benzimidazole hybrid .

Advanced: How to analyze intermolecular interactions in solid-state structures?

Methodological Answer:

- Hirshfeld surface analysis : Quantify hydrogen-bonding (e.g., OH⋯O) and π-π interactions using CrystalExplorer .

- Thermal analysis : DSC/TGA can identify polymorphic transitions or decomposition points (e.g., melting point ~123–124°C, as in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.